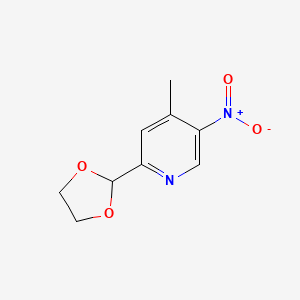

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6-4-7(9-14-2-3-15-9)10-5-8(6)11(12)13/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUJSTYNKVSMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl 4 Methyl 5 Nitropyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org The analysis for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine identifies two primary disconnections corresponding to the key functional groups: the acetal (B89532) and the nitro group.

Functional Group Interconversion (FGI): The 1,3-dioxolane (B20135) group is recognized as a protected form of an aldehyde. A retrosynthetic transform disconnects the C-O bonds of the acetal, revealing the precursor 2-formyl-4-methyl-5-nitropyridine. This step is based on the well-established acid-catalyzed acetalization reaction.

C-N Bond Disconnection: The next disconnection targets the C-N bond of the nitro group on the pyridine (B92270) ring. This corresponds to an electrophilic aromatic substitution, specifically a nitration reaction. This step leads to the precursor 2-formyl-4-methylpyridine.

Further Simplification: The compound 2-formyl-4-methylpyridine can be envisioned as arising from the oxidation of 2,4-dimethylpyridine (B42361) (2,4-lutidine) or through functionalization of a simpler precursor like 4-methylpyridine (B42270) (4-picoline). For instance, introducing a functional group at the 2-position of 4-picoline that can be later converted to a formyl group is a viable strategy.

This analysis suggests a forward synthesis commencing with a substituted 4-methylpyridine, followed by the introduction of a formyl group (or its precursor) at the 2-position, nitration at the 5-position, and finally, acetalization of the formyl group.

Classical Synthetic Routes and Adaptations

Classical approaches to synthesizing the target compound rely on sequential functionalization of the pyridine ring using established reactions.

The introduction of a nitro group onto a pyridine ring is a key step. Pyridine is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution compared to benzene. youtube.com The reaction often requires harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). researchgate.netresearchgate.net

The regioselectivity of the nitration is dictated by the electronic properties of the substituents already present on the ring. youtube.comyoutube.com In the precursor 2-formyl-4-methylpyridine, there are two directing groups:

4-methyl group: An electron-donating group (by hyperconjugation) that activates the ring and directs incoming electrophiles to the ortho and para positions (positions 3, 5).

2-formyl group: An electron-withdrawing group (by resonance and induction) that deactivates the ring and directs incoming electrophiles to the meta positions (positions 3, 5).

Both groups direct the incoming nitro group to the 3 and 5 positions. The strong directing effect of both substituents overwhelmingly favors substitution at the 5-position, which is ortho to the activating methyl group and meta to the deactivating formyl group, leading to the desired 5-nitro isomer.

Table 1: Typical Conditions for Pyridine Nitration

| Reagent | Conditions | Typical Role |

|---|---|---|

| H₂SO₄/HNO₃ (Mixed Acid) | 0°C to elevated temperatures | Generates the nitronium ion (NO₂⁺) for electrophilic substitution. researchgate.net |

| Dinitrogen Pentoxide (N₂O₅) | Organic solvent, often followed by aqueous workup | A powerful nitrating agent used for various heterocycles. ntnu.no |

The formyl (aldehyde) group is sensitive to both oxidation and reduction and may not be stable under certain reaction conditions, particularly harsh nitration. To prevent unwanted side reactions, it is often protected as an acetal. The formation of a 1,3-dioxolane ring using ethylene (B1197577) glycol is a common and effective protection strategy. researchgate.net

This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (pTSA) or a Lewis acid. The reaction is reversible, and the removal of water (a byproduct) is necessary to drive the equilibrium toward the formation of the acetal. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

Table 2: Common Methods for Acetalization

| Catalyst | Solvent | Key Feature |

|---|---|---|

| p-Toluenesulfonic acid (pTSA) | Benzene or Toluene | Allows for azeotropic removal of water to drive the reaction to completion. researchgate.net |

| Lewis Acids (e.g., BF₃·OEt₂) | Dichloromethane | Effective under milder, non-aqueous conditions. |

| Acidic Ion-Exchange Resins | Various | Simplifies workup as the catalyst can be removed by simple filtration. |

The order of the synthetic steps is critical for a successful synthesis. Considering the reactivity of the functional groups, a logical sequence would be to protect the aldehyde before performing the nitration.

A plausible synthetic sequence is as follows:

Start with 2-chloro-4-methylpyridine: This commercially available starting material provides the correct substitution pattern.

Conversion to Aldehyde: The chloro group can be converted into a formyl group through various methods, such as a Grignard reaction followed by reaction with a formylating agent, or through palladium-catalyzed carbonylation.

Acetal Protection: The resulting 2-formyl-4-methylpyridine is then protected by reacting it with ethylene glycol under acidic conditions to form 2-(1,3-Dioxolan-2-yl)-4-methylpyridine.

Nitration: The protected compound is subjected to nitration. The dioxolane protecting group is stable under nitrating conditions. The electronic effects of the methyl group and the protected aldehyde direct the nitration to the 5-position.

Final Product: The reaction yields the target compound, this compound. The acetal can be removed (deprotected) with aqueous acid if the aldehyde form is required for subsequent steps.

This sequence ensures that the sensitive aldehyde functionality is shielded from the harsh oxidative conditions of the nitration step.

Modern and Advanced Synthetic Approaches

While classical methods are effective, modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijarsct.co.innih.gov Several principles can be applied to optimize the synthesis of the target compound.

Alternative Catalysts: Instead of strong mineral acids for acetalization, solid acid catalysts like zeolites or ion-exchange resins can be used. These catalysts are often recyclable and lead to simpler purification procedures.

Microwave-Assisted Synthesis: Both acetalization and nitration reactions can potentially be accelerated using microwave irradiation. researchgate.netnih.gov This technique can significantly reduce reaction times, improve energy efficiency, and in some cases, enhance yields and selectivity compared to conventional heating.

Safer Reagents: Research into milder nitrating agents could replace the highly corrosive and hazardous mixed-acid system. For example, protocols using metal nitrates or nitrogen oxides in different media are being explored for various aromatic systems.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Strategies that avoid protecting groups are ideal, although challenging for this specific target due to the sensitivity of the aldehyde group. Developing a selective nitration method that is compatible with an unprotected aldehyde would be a significant advancement.

By incorporating these principles, the synthesis of this compound can be made more sustainable and efficient. ijarsct.co.innih.gov

Green Chemistry Principles in Synthesis Optimization

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of synthesizing pyridine derivatives, microwave irradiation facilitates rapid and efficient one-pot, multicomponent reactions. eurekaselect.com For instance, the synthesis of quinoline (B57606) derivatives, which share a heterocyclic core, is significantly faster under microwave conditions (10 seconds) compared to conventional methods (4 hours). nih.gov This technology offers a compelling pathway for the synthesis of complex molecules by enabling reactions that might otherwise be sluggish or low-yielding. The uniform heating provided by microwaves can overcome issues associated with traditional methods, making it a valuable technique for constructing heterocyclic systems. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Heterocycle Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Seconds to Minutes | Hours | nih.gov |

| Yield | Often higher (e.g., 40-68% for quinolines) | Moderate to low | nih.gov |

| Energy Efficiency | High | Low | sci-hub.se |

| Process Control | Precise temperature and pressure control | Less precise | researchgate.net |

Solvent-Free Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Solvent-free, or neat, reaction conditions represent an ideal approach, minimizing waste and environmental impact. nih.gov For the synthesis of pyridine derivatives, solvent-free methods catalyzed by agents like copper bromide (CuBr) have proven effective for creating indolizines from pyridines, acetophenones, and alkenes. mdpi.com Microwave-assisted neat conditions have also demonstrated superior performance for the synthesis of various quinoline derivatives, yielding moderate-to-good results (40-68%). nih.gov These approaches not only align with sustainable chemistry practices but can also simplify product isolation and purification by eliminating the need for solvent removal.

| Safety | Reduces risks associated with flammable, toxic, or volatile solvents. | nih.gov |

Catalytic Methodologies

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of 2-substituted pyridines, various catalytic systems have been developed. Palladium-catalyzed amination reactions, for example, are used to introduce hydrazine (B178648) derivatives at the 2-position of the pyridine ring. acs.org These reactions can be optimized by adjusting catalyst loading, with higher loadings sometimes required for pyridyl substrates. acs.org Another strategy involves the use of pyridine N-oxides, where the N-oxide group directs a metal catalyst to the C2-H bond, enabling subsequent arylation or other substitutions. semanticscholar.org Base-catalyzed, metal-free, three-component reactions also provide an environmentally benign and inexpensive route to highly substituted pyridines. organic-chemistry.org

Table 3: Catalytic Approaches for Pyridine Functionalization

| Catalytic System | Reaction Type | Substrates | Reference |

|---|---|---|---|

| Palladium/BINAP | C-N Coupling (Amination) | 2-Bromopyridines, Hydrazines | acs.org |

| Palladium | C-H Activation/Arylation | Pyridine N-oxides, Aryl bromides | semanticscholar.org |

| Nickel | C-H Activation/Alkenylation | Pyridine N-oxides, Alkynes | semanticscholar.org |

| DIPEA (base catalyst) | Three-Component Reaction | Ynals, Isocyanates, Amines | organic-chemistry.org |

Multicomponent Reaction Strategies for Analogues

Table 4: Examples of 5-Nitropyridine Analogues Synthesized via MCR

| Reactants | Intermediate | Final Product | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Nitroacetophenone, Acetaldehyde diethyl acetal, β-dicarbonyl compound, Ammonium (B1175870) acetate | 4-methyl-5-nitro-1,4-dihydropyridine | 2,4-dimethyl-5-nitropyridine | Access to previously inaccessible derivatives | mdpi.commagritek.com |

| 2-Nitroacetophenone, Furfural, β-dicarbonyl compounds, Ammonium acetate | 4-(2-furyl)-5-nitro-6-phenyl-1,4-dihydropyridine | 4-(2-furyl)-5-nitro-6-phenylpyridine | Reduced steps, improved yield | osi.lv |

Flow Chemistry Applications in Pyridine Derivatization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers enhanced control over reaction parameters, improved safety, and superior scalability. sci-hub.se This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyridines. mdpi.com The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to microwave flow reactors. researchgate.netnih.gov This approach allows for the one-step synthesis of trisubstituted pyridines without the need to isolate intermediates. nih.gov The precise control of temperature and residence time in a flow reactor can lead to higher yields and purities. researchgate.net Flow hydrodynamics in gas-phase pyridine synthesis have also been studied to optimize reactor design and minimize side reactions. acs.org

Table 5: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

| Parameter | Batch Synthesis (Microwave) | Flow Synthesis (Microwave) | Reference |

|---|---|---|---|

| Yield (Pyridine 2b) | 86% | 76% | researchgate.net |

| Scalability | Challenging due to non-uniform heating | Readily scalable for continuous production | researchgate.net |

| Safety | Potential for pressure buildup with volatile reagents | Enhanced safety, better heat dissipation | sci-hub.se |

| Process Type | Discontinuous | Continuous | nih.gov |

Purification and Isolation Techniques for Nitropyridine-Dioxolane Compounds

The purification and isolation of the final product are critical steps to ensure its chemical integrity. For nitropyridine-dioxolane compounds, a combination of techniques is typically employed.

Recrystallization is a primary method for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. libretexts.org An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room or lower temperatures. masterorganicchemistry.comlibretexts.org The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals. libretexts.orgresearchgate.net The purified crystals are then collected by filtration. researchgate.net

Chromatography is another powerful purification tool. High-Performance Liquid Chromatography (HPLC) is particularly effective for separating and purifying components of a mixture, including complex heterocyclic systems. researchgate.nethelixchrom.com For pyridine derivatives, techniques like pH-zone-refining counter-current chromatography have been used to separate synthetic mixtures, yielding products with purities exceeding 98%. nih.gov Column chromatography is also a standard method for removing residual starting materials or byproducts. researchgate.net

Following synthesis, a typical work-up procedure might involve:

Quenching the reaction and removing the solvent under reduced pressure. google.com

Liquid-liquid extraction to separate the organic product from aqueous soluble materials. Washing the organic layer with a mild acid (like dilute HCl or citric acid) can remove basic impurities such as residual pyridine, followed by washes with a base (like sodium bicarbonate) and brine. researchgate.net

Drying the organic layer over an anhydrous salt (e.g., sodium sulphate) and evaporating the solvent. google.com

Final purification of the crude product by recrystallization from a suitable solvent (e.g., methanol-ether, ether-petroleum ether) or by column chromatography to yield the pure compound. researchgate.netcdnsciencepub.com

Table 6: Summary of Purification Steps

| Technique | Purpose | Key Considerations | Reference |

|---|---|---|---|

| Extraction | Initial separation of the product from the reaction mixture. | Choice of immiscible solvents; pH adjustment to remove acidic/basic impurities. | researchgate.net |

| Recrystallization | Purification of the solid crude product. | Selection of an appropriate solvent with a favorable temperature coefficient. | mt.comlibretexts.org |

| Chromatography (Column/HPLC) | High-purity separation of the target compound from closely related impurities. | Choice of stationary and mobile phases for optimal separation. | researchgate.netnih.gov |

| Drying | Removal of residual solvent from the final product. | Vacuum drying or air drying. | researchgate.net |

Chemical Reactivity and Transformations of 2 1,3 Dioxolan 2 Yl 4 Methyl 5 Nitropyridine

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that strongly influences the reactivity of the pyridine (B92270) ring. It is also a functional group that can undergo several important transformations.

The most common transformation of the nitro group in aromatic systems is its reduction to an amino group. This conversion is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The resulting aminopyridine is a valuable building block, with the amino group serving as a handle for further functionalization, such as diazotization, acylation, or alkylation.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule.

Common Reductive Methods:

| Reducing Agent/Method | Typical Conditions | Comments |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni; Methanol or Ethanol solvent | Highly efficient and clean method. May also reduce other susceptible groups if not controlled. |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH₃COOH | Classical and cost-effective methods. Often require harsh acidic conditions. |

| Transfer Hydrogenation | Hydrazine (B178648) hydrate, Ammonium (B1175870) formate; Pd/C catalyst | Milder alternative to direct hydrogenation with H₂ gas. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | A mild reducing agent often used when other sensitive functional groups are present. |

The reduction of 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine would yield 5-amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine, a key intermediate for further synthetic elaboration.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. wikipedia.orgnih.gov The nitro group, being a strong electron-withdrawing group, significantly activates the pyridine ring towards attack by nucleophiles. wikipedia.org The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgnih.gov

In the case of this compound, while there is no conventional leaving group like a halide, the nitro group itself can, in some cases, be displaced by potent nucleophiles. More commonly, SNAr reactions on nitropyridines can occur via the substitution of a hydrogen atom, a process known as Vicarious Nucleophilic Substitution (VNS). nih.gov In VNS, a nucleophile attacks a hydrogen-bearing carbon atom, and a subsequent elimination step, facilitated by a base, leads to the substituted product. nih.gov

The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack due to their ability to stabilize the negative charge of the Meisenheimer intermediate. For the target molecule, this would correspond to the C6 and C4 positions. However, the C4 position is already substituted with a methyl group. Therefore, nucleophilic attack is most likely to occur at the C6 position.

Potential SNAr Reactions:

| Nucleophile | Potential Product (at C6) |

| Alkoxides (e.g., CH₃O⁻) | 6-Methoxy-2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine |

| Amines (e.g., R₂NH) | 6-(Dialkylamino)-2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine |

| Thiolates (e.g., RS⁻) | 6-(Alkylthio)-2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine |

Reactivity of the Pyridine Ring System

The inherent aromaticity of the pyridine ring is disrupted in reactions that lead to saturated or partially saturated products. The electron-deficient nature of the nitropyridine system makes it susceptible to such transformations.

Dearomatization reactions convert flat, aromatic systems into three-dimensional structures, which is a topic of growing interest in medicinal chemistry. The energy required to break the aromaticity is compensated by the formation of new, stable bonds. nih.gov

One key class of dearomatization reactions is [3+2] dipolar cycloaddition. Electron-poor pyridines, such as nitropyridines, can act as dipolarophiles, reacting with 1,3-dipoles like azomethine ylides to form condensed pyrrolidine (B122466) or pyrroline (B1223166) derivatives. nih.govmdpi.com In the case of this compound, the cycloaddition would likely occur across the C5-C6 double bond, which is activated by the nitro group, leading to new fused heterocyclic systems. nih.gov

Another strategy for dearomatization is nucleophilic addition followed by functionalization, avoiding re-aromatization. This can be achieved through catalyzed hydroboration or other addition reactions that functionalize the ring in a 1,2- or 1,4-fashion. nih.gov

Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene. The nitrogen atom is electron-withdrawing by induction, deactivating the ring towards electrophiles. Furthermore, under the acidic conditions often used for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. masterorganicchemistry.comchemguide.co.uk

In this compound, the presence of the powerful electron-withdrawing nitro group further deactivates the ring. The methyl group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. chemguide.co.uk Considering the combined effects:

Nitro group (at C5): Directs incoming electrophiles to C3.

Methyl group (at C4): Directs incoming electrophiles to C3 and C5 (C5 is blocked).

Pyridine Nitrogen: Deactivates all positions, especially C2, C4, and C6.

Transformations Involving the Dioxolane Moiety

The 1,3-dioxolane (B20135) group is a cyclic acetal (B89532), which primarily serves as a protecting group for a carbonyl compound—in this case, an aldehyde. The principal chemical transformation of this moiety is its removal (deprotection) to regenerate the parent carbonyl group.

This deprotection is typically achieved by hydrolysis under acidic conditions. The reaction involves protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water to release the aldehyde and ethylene (B1197577) glycol.

Typical Deprotection Conditions:

| Reagent | Solvent |

| Dilute HCl or H₂SO₄ | Water/THF or Water/Acetone |

| Acetic Acid | Water |

| p-Toluenesulfonic acid (PTSA) | Acetone |

| Lewis Acids (e.g., FeCl₃·6H₂O) | Acetonitrile |

The hydrolysis of this compound would yield 4-methyl-5-nitropyridine-2-carbaldehyde. This aldehyde is a versatile intermediate, capable of undergoing a wide range of subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions (e.g., Wittig, Knoevenagel).

While less common, the dioxolane ring can participate in other reactions, such as radical reactions or ring-opening under strongly nucleophilic or reductive conditions, but its primary role and reactivity remain that of a carbonyl protecting group. psu.edursc.org

Acetal Hydrolysis for Aldehyde Regeneration

The 1,3-dioxolane group serves as a protecting group for an aldehyde functionality at the 2-position of the pyridine ring. This acetal is stable under basic and neutral conditions but can be readily cleaved under acidic conditions to regenerate the parent aldehyde, 4-methyl-5-nitropyridine-2-carbaldehyde. reddit.com This transformation is a standard deprotection strategy in organic synthesis.

The hydrolysis is typically catalyzed by Brønsted or Lewis acids in the presence of water. organic-chemistry.org The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of ethylene glycol yields the desired aldehyde. A variety of acidic conditions can be employed for this purpose, ranging from dilute mineral acids to acid resins or Lewis acids in wet organic solvents. reddit.com

Table 1: Representative Conditions for Acetal Hydrolysis

| Catalyst System | Solvent | Temperature | Comments |

| Aqueous HCl | THF/Water | Room Temp. | Standard and effective method. |

| p-Toluenesulfonic acid | Acetone/Water | Room Temp. to Reflux | Commonly used organic-soluble acid catalyst. |

| Cerium(III) triflate | Wet Nitromethane | Room Temp. | Mild Lewis acid catalysis, suitable for sensitive substrates. organic-chemistry.org |

| Iodine (catalytic) | Wet Acetone | Room Temp. | Neutral conditions, proceeds via a different mechanism. organic-chemistry.org |

The regeneration of the aldehyde from this compound is a crucial step in synthetic pathways where the aldehyde is required for subsequent reactions, such as condensations, oxidations, or reductions.

Ring-Opening Reactions of the Dioxolane Ring

Beyond hydrolysis, the dioxolane ring can undergo other ring-opening reactions, notably reductive cleavage. While stable to hydride reagents like lithium aluminum hydride (LiAlH₄) alone, the presence of a Lewis acid such as aluminum chloride (AlCl₃) facilitates the hydrogenolysis of the acetal to a hydroxy ether. cdnsciencepub.com This reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then reduced by the hydride. cdnsciencepub.comcdnsciencepub.com

In the case of this compound, reductive cleavage with a reagent system like LiAlH₄/AlCl₃ would be expected to open the dioxolane ring to yield 2-((4-methyl-5-nitropyridin-2-yl)methoxy)ethan-1-ol. The regioselectivity of the ring opening is influenced by the stability of the intermediate carbocation. cdnsciencepub.com Borane (BH₃) in tetrahydrofuran (B95107) has also been shown to be an effective reagent for the reductive cleavage of acetals under mild conditions. cdnsciencepub.com

Table 2: Reagents for Reductive Cleavage of 1,3-Dioxolanes

| Reagent | Product Type | Reference |

| LiAlH₄ / AlCl₃ | Hydroxy ether | cdnsciencepub.com |

| Borane (BH₃•THF) | Hydroxy ether | cdnsciencepub.com |

Functionalization of the 4-Methyl Group

The 4-methyl group on the pyridine ring is activated for various transformations due to its "benzylic-like" position. The electron-withdrawing character of the nitro group and the pyridine ring enhances the acidity of the methyl protons and stabilizes radical intermediates, making it a versatile handle for further molecular elaboration.

Oxidation Reactions (e.g., with Selenium Dioxide)

The methyl group of 4-methylpyridines can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents. researchgate.net Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes (the Riley oxidation). cdnsciencepub.comcdnsciencepub.com

The reaction of this compound with SeO₂, typically in a solvent like dioxane at elevated temperatures, is expected to yield 2-(1,3-dioxolan-2-yl)-5-nitropyridine-4-carbaldehyde. wikipedia.orgthieme-connect.de The presence of the 5-nitro group further activates the 4-methyl group towards this oxidation. wikipedia.org Over-oxidation to the carboxylic acid, 2-(1,3-dioxolan-2-yl)-5-nitropyridine-4-carboxylic acid, can occur, particularly under more vigorous conditions or with prolonged reaction times. cdnsciencepub.com

Table 3: Oxidation of Heteroaromatic Methyl Groups with Selenium Dioxide

| Substrate | Product | Yield | Reference |

| 4-Methylpyridine (B42270) | 4-Pyridinecarboxylic acid | 94% | cdnsciencepub.com |

| 2-Picoline | 2-Pyridinecarboxylic acid | 50% | wikipedia.org |

| 2,4-Dimethylquinoline | 4-Methyl-2-quinolinecarboxaldehyde | - | cdnsciencepub.com |

Halogenation and Subsequent Derivatization

The 4-methyl group can undergo free-radical halogenation to introduce a halogen atom, which serves as a leaving group for subsequent nucleophilic substitution reactions. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN and light, are commonly used for this purpose. researchgate.net

This reaction would convert this compound into 2-(1,3-Dioxolan-2-yl)-4-(bromomethyl)-5-nitropyridine. The resulting benzylic-type bromide is highly susceptible to Sₙ2 reactions. Treatment with various nucleophiles can lead to a wide range of derivatives, such as ethers (with alkoxides), esters (with carboxylates), amines (with ammonia (B1221849) or amines), or nitriles (with cyanide).

Side-Chain Elaboration Reactions

The protons of the 4-methyl group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to generate a nucleophilic carbanion. mdpi.com This anion is stabilized by resonance, with the negative charge delocalized onto the pyridine ring and the nitro group.

This carbanion can then react with various electrophiles to extend the side chain. For instance, reaction with an alkyl halide would lead to alkylation, while reaction with an aldehyde or ketone would result in a condensation reaction to form a new carbon-carbon bond. This strategy allows for the construction of more complex molecular architectures starting from the simple methyl group. For example, condensation with aromatic aldehydes in the presence of a catalytic amount of a base like piperidine (B6355638) can yield styryl derivatives.

Table 4: Examples of Side-Chain Elaboration on Activated Methylpyridines

| Reaction Type | Reagents | Product |

| Condensation | Aromatic Aldehyde, Piperidine | 2-Styryl-3-nitropyridine derivative |

| Alkylation (VNS) | Sulfonyl-stabilized carbanion | Alkylated nitropyridine |

| Deprotonation/Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | 4-Alkyl-5-nitropyridine derivative |

Mechanistic Investigations of Reactions Involving 2 1,3 Dioxolan 2 Yl 4 Methyl 5 Nitropyridine

Elucidation of Nitration Mechanisms in Pyridine (B92270) Synthesis

The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine involves the introduction of a nitro (-NO₂) group onto a substituted pyridine ring. This transformation is a type of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. chemistrysteps.com The mechanism and feasibility of nitration on a pyridine ring are significantly influenced by the reaction conditions and the substituents already present on the ring.

Direct nitration of pyridine using a standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is generally ineffective. wikipedia.orgyoutube.com This is because the strong acidic medium protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium (B92312) ion. wikipedia.orgresearchgate.net The positively charged pyridinium ion is strongly electron-withdrawing, which deactivates the aromatic ring towards attack by the electrophile, the nitronium ion (NO₂⁺). wikipedia.orgnih.gov

To achieve nitration, the pyridine ring must be "activated" by electron-donating groups, or alternative nitration methods must be employed. A plausible synthetic route to the target compound involves the nitration of a precursor such as 2-(1,3-dioxolan-2-yl)-4-methylpyridine. In this precursor, the 4-methyl group is an activating, ortho-, para-director, while the 2-dioxolanyl group is weakly deactivating and meta-directing. The nitration would be directed to the 5-position, which is ortho to the activating methyl group and meta to the dioxolanyl group.

The established mechanism for electrophilic nitration proceeds via the following steps:

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). rsc.orgnih.gov

Nucleophilic Attack: The π-electron system of the pyridine ring attacks the nitronium ion. This step is typically the rate-determining step. The attack occurs at the 5-position, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. uh.edu

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the new nitro group. rsc.org This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.

An alternative mechanism for nitrating pyridines that avoids harsh acidic conditions involves the use of dinitrogen pentoxide (N₂O₅). youtube.comrsc.org This method initially forms an N-nitropyridinium ion. Subsequent reaction with sodium bisulfite (NaHSO₃) leads to the formation of dihydropyridine (B1217469) intermediates. youtube.comchemistrysteps.com The reaction is proposed to conclude with a researchgate.netlibretexts.org sigmatropic shift of the nitro group from the nitrogen to the C-3 (or C-5) position, followed by rearomatization. youtube.comgoogle.com

Table 1: Key Factors in the Nitration of Pyridine Derivatives

| Factor | Mechanistic Implication |

| Ring Nitrogen | Basic site; protonation in strong acid (H₂SO₄/HNO₃) deactivates the ring towards electrophilic attack. chemistrysteps.comwikipedia.org |

| Activating Groups (e.g., -CH₃) | Increase electron density in the ring, facilitating electrophilic attack. Directs the incoming electrophile to ortho/para positions. |

| Deactivating Groups (e.g., -CHO) | Decrease electron density, making nitration more difficult. Directs the incoming electrophile to the meta position. |

| Nitration Reagent | H₂SO₄/HNO₃ generates the NO₂⁺ electrophile for a classic EAS mechanism. rsc.org N₂O₅/NaHSO₃ proceeds through an N-nitropyridinium ion and a subsequent sigmatropic rearrangement. youtube.comchemistrysteps.com |

Mechanistic Pathways of Acetal (B89532) Formation and Hydrolysis

The 1,3-dioxolane (B20135) group in the title compound is a cyclic acetal, which serves as a common protecting group for aldehydes and ketones. Its formation and removal (hydrolysis) are reversible, acid-catalyzed processes.

Mechanism of Acetal Formation:

The formation of the 2-(1,3-dioxolan-2-yl) moiety involves the reaction of the corresponding aldehyde, 4-methyl-5-nitropyridine-2-carboxaldehyde, with ethylene (B1197577) glycol in the presence of an acid catalyst. The mechanism unfolds as follows:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base (e.g., another molecule of ethylene glycol or the conjugate base of the acid catalyst), forming a hemiacetal intermediate.

Formation of an Oxonium Ion: The second hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

Water Elimination and Ring Closure: The departure of water is assisted by the lone pair on the remaining oxygen atom, forming a resonance-stabilized oxonium ion. The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon, closing the five-membered ring.

Deprotonation: The final step is the removal of a proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the neutral cyclic acetal product. libretexts.org

Mechanism of Acetal Hydrolysis:

Acetal hydrolysis is the reverse of formation and is achieved by treating the acetal with aqueous acid. nih.gov This process regenerates the original aldehyde and ethylene glycol. The mechanism is essentially the microscopic reverse of acetal formation:

Protonation: One of the ether oxygens of the dioxolane ring is protonated by the acid catalyst.

Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxonium ion. The other oxygen atom remains attached to the former acetal carbon as a hydroxyethyl (B10761427) group.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.

Proton Transfer: A proton is lost from the attacking water molecule to yield a hemiacetal intermediate.

Protonation of the Alcohol: The terminal hydroxyl group of the hydroxyethyl moiety is protonated, turning it into a good leaving group (H₂O).

Elimination and Deprotonation: The hydroxyl group of the hemiacetal helps to expel ethylene glycol, forming a protonated aldehyde. A final deprotonation step by a water molecule yields the neutral aldehyde and regenerates the hydronium ion catalyst. nih.gov

Reaction Mechanisms of Nitro Group Reduction

The nitro group is a versatile functional group that can be reduced to several other oxidation states, most commonly to an amino group (-NH₂). The reduction of the 5-nitro group of this compound to the corresponding 5-amino derivative is a crucial transformation for further functionalization. This reduction can be accomplished by various methods, such as catalytic hydrogenation or the use of dissolving metals in acid. wikipedia.org

Regardless of the specific reagent used, the reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through distinct intermediates. The generally accepted mechanistic pathway involves a sequence of two-electron reduction steps:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine (R-NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (R-NH₂).

Table 2: Intermediates in the Reduction of an Aromatic Nitro Group

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| R-NO₂ (Nitro) | R-N=O (Nitroso) | R-NHOH (Hydroxylamine) | R-NH₂ (Amine) |

Commonly employed methods and their mechanistic features include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel). The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated. The nitro compound also adsorbs to the surface, and hydrogen atoms are sequentially added to the nitrogen and oxygen atoms, leading to the stepwise reduction and elimination of water.

Metal/Acid Reduction: A classic method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The mechanism involves single electron transfers (SET) from the metal to the nitro group. The resulting radical anion is protonated by the acid, and this process of electron transfer and protonation continues, leading through the nitroso and hydroxylamine intermediates until the amine is formed. wikipedia.org

Detailed Mechanistic Studies of Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, especially when substituted with strong electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr). In this compound, both the ring nitrogen and the 5-nitro group act as powerful activating groups, withdrawing electron density from the ring and making it electrophilic.

The SₙAr mechanism is typically a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbon atoms of the pyridine ring. In this specific molecule, the positions most activated for attack are C2 and C6 (ortho and para to the nitro group, respectively) and C2 and C4 (ortho and para to the ring nitrogen). The combination of these effects makes the C2 and C6 positions particularly electrophilic. The attack of the nucleophile breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group and the electronegative ring nitrogen, which provides significant stabilization.

Elimination of Leaving Group: In the second step, aromaticity is restored by the expulsion of a leaving group from the carbon atom that was attacked. For an SₙAr reaction to occur on the target molecule, a suitable leaving group (e.g., a halide) would need to be present at one of the activated positions (e.g., C2).

If a leaving group were present at the C2 position, the mechanism would be as follows:

Attack: The nucleophile attacks the C2 carbon. The negative charge of the resulting Meisenheimer complex is stabilized by resonance, with delocalization onto the ring nitrogen and the 5-nitro group.

Expulsion: The leaving group is eliminated, and the aromatic π-system is reformed, yielding the substituted product.

Another related reaction is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position on the electron-deficient ring. libretexts.org This is followed by a base-induced β-elimination to afford the substituted product. libretexts.org For the title compound, a VNS reaction could potentially occur at the C6 position, which is para to the nitro group.

Table 3: Factors Influencing SₙAr on 5-Nitropyridines

| Factor | Mechanistic Role |

| Nitro Group | Powerful electron-withdrawing group; activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex via resonance. |

| Pyridine Nitrogen | Electron-withdrawing via induction; activates the ring (especially at C2 and C4) and stabilizes the anionic intermediate. |

| Nucleophile | The strength of the nucleophile affects the rate of the initial addition step. |

| Leaving Group | The ability of the leaving group to depart influences the rate of the second (rearomatization) step. |

| Solvent | Polar aprotic solvents can stabilize the charged Meisenheimer complex, often accelerating the reaction. |

As per the user's instructions, a thorough search was conducted for mechanistic investigations into rearrangement processes involving this compound. However, specific studies detailing such rearrangements for this compound or closely related structures were not found in the available literature. Therefore, section 4.5 has been omitted to maintain scientific accuracy and adhere strictly to the provided outline.

Derivatives and Analogues of 2 1,3 Dioxolan 2 Yl 4 Methyl 5 Nitropyridine

Synthesis of Amino-Substituted Pyridine (B92270) Analogues

The primary route for synthesizing amino-substituted analogues of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine involves the reduction of the electron-withdrawing nitro group at the 5-position. This transformation is a common and efficient method for introducing an amino group, which can then serve as a key intermediate for further functionalization. researchgate.net A variety of established reduction methods can be employed for this purpose.

Catalytic hydrogenation is a widely used and effective technique for the reduction of nitroarenes to anilines. This method typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. d-nb.info Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and platinum oxide (Adam's catalyst). researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under mild to moderate temperature and pressure conditions. d-nb.inforesearchgate.net A kinetic study on the hydrogenation of 4-nitropyridine (B72724) demonstrated a gradual disappearance of the starting material with a corresponding increase in the yield of 4-aminopyridine (B3432731) over time, highlighting the efficiency of this method. rsc.org

Alternatively, chemical reduction provides another robust pathway to the desired amino-substituted pyridine. This often involves the use of metals in acidic media. For instance, the reduction of 4-nitropyridine-N-oxide has been successfully achieved using iron powder in the presence of mineral acids like hydrochloric or sulfuric acid, yielding 4-aminopyridine in high yields (80-90%). semanticscholar.org Other common reagents for this type of reduction include tin(II) chloride in concentrated hydrochloric acid. These methods are particularly useful for laboratory-scale synthesis.

Successful reduction of the parent compound would yield 5-amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine , a key building block for further derivatization.

Table 1: Selected Methods for the Reduction of the 5-Nitro Group

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol | Room Temperature, 1-5 atm H₂ | 5-Amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine |

| H₂, Rh/C | Methanol | 50°C, 50 bar H₂ | 5-Amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine |

| Fe, HCl | Water/Ethanol | Reflux | 5-Amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine |

| SnCl₂, HCl | Ethanol | Reflux | 5-Amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine |

Introduction of Other Functional Groups on the Pyridine Core

The pyridine core of this compound and its derivatives can be further functionalized to introduce a variety of chemical moieties, significantly expanding the molecular diversity of the scaffold.

Via Diazonium Salts (Sandmeyer Reaction)

The 5-amino derivative synthesized in the previous step is an excellent precursor for a range of transformations via a diazonium salt intermediate. masterorganicchemistry.com Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) produces a reactive aryl diazonium salt. masterorganicchemistry.com This intermediate can then be treated with various copper(I) salts to replace the diazonium group with other functionalities in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

Common transformations include:

Halogenation : The use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the efficient introduction of chloro and bromo substituents, respectively. masterorganicchemistry.com Iodination can be achieved by treatment with potassium iodide (KI), which does not typically require a copper catalyst. organic-chemistry.orgnih.gov Fluorination can be accomplished via the related Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org

Cyanation : The introduction of a cyano group (-CN) to form a nitrile derivative is possible using copper(I) cyanide (CuCN). masterorganicchemistry.com

Hydroxylation : A hydroxyl group (-OH) can be introduced by heating the diazonium salt in water.

These reactions provide a powerful toolkit for installing a wide range of substituents onto the pyridine ring that are not accessible by direct substitution methods. organic-chemistry.org

Via Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction involves the displacement of a good leaving group by a nucleophile. wikipedia.org While the parent compound lacks an ideal leaving group, a precursor such as 2-chloro-4-methyl-5-nitropyridine could serve as an excellent substrate. acs.orgguidechem.com In such a compound, the chloride at the 2-position is activated by the nitro group at the 5-position, facilitating its displacement by various nucleophiles such as alkoxides, thiolates, and amines. libretexts.orgacs.org In some cases, the nitro group itself can be displaced by certain nucleophiles. nih.gov

Modifications of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring at the 2-position functions as a protecting group for a formyl (aldehyde) functionality. This group can be modified to reveal the aldehyde or replaced to create structural analogues.

The primary modification is the deprotection of the acetal (B89532) to yield the corresponding aldehyde. This is typically achieved through acid-catalyzed hydrolysis. nih.gov Treating the compound with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) or using a solid acid catalyst like Montmorillonite K10 can efficiently cleave the dioxolane ring to generate 2-formyl-4-methyl-5-nitropyridine . nih.gov This aldehyde is a valuable intermediate that can undergo a plethora of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions like the Wittig reaction to form alkenes.

Furthermore, analogues with different cyclic acetal systems can be synthesized. Instead of using ethylene (B1197577) glycol in the initial synthesis, other diols such as 1,3-propanediol (B51772) or substituted diols can be reacted with the 2-formylpyridine precursor. researchgate.net This allows for the creation of derivatives containing six-membered 1,3-dioxane (B1201747) rings or other substituted dioxolane systems, which can influence the steric and electronic properties of the molecule. nih.govresearchgate.net

Elaboration of the Methyl Group for Novel Scaffolds

The methyl group at the 4-position of the pyridine ring is activated and can serve as a handle for carbon-carbon bond formation, enabling the construction of novel and more complex molecular scaffolds. The acidity of the methyl protons is increased by the electron-withdrawing nature of the pyridine ring.

Using a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), the methyl group can be deprotonated to form a nucleophilic carbanion. This anion can then react with a variety of electrophiles:

Alkylation : Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) allows for the extension of the carbon chain at the 4-position, leading to ethyl, propyl, or more complex alkyl-substituted pyridines. nih.gov

Condensation Reactions : The carbanion can react with aldehydes and ketones in an aldol-type condensation to form β-hydroxyalkyl derivatives, which can be subsequently dehydrated to yield styryl or other vinyl analogues.

Acylation : Reaction with esters or acyl chlorides can introduce a keto functionality adjacent to the pyridine ring.

These synthetic strategies allow the methyl group to be elaborated into more complex side chains, providing access to a diverse range of novel pyridine-based structures. researchgate.net

Spectroscopic and Structural Characterization of Synthesized Derivatives

The unambiguous identification and characterization of newly synthesized derivatives are essential. A combination of spectroscopic and analytical techniques is employed to confirm the molecular structure of each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. researchgate.net In the ¹H NMR spectrum, characteristic signals would appear for the aromatic protons on the pyridine ring, the protons of the dioxolane ring (typically as a multiplet), and the methyl group (as a singlet). nih.gov The introduction of new functional groups would result in predictable changes in chemical shifts and coupling patterns. For example, the reduction of the nitro group to an amino group would cause a significant upfield shift of the adjacent aromatic protons. lehigh.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. wisc.edu The parent compound would show strong characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). researchgate.net The formation of an amino derivative would be confirmed by the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region. nih.gov Other characteristic peaks include C-O stretches for the dioxolane ether linkages and C=C/C=N vibrations for the pyridine ring.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition. wisc.edu Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

X-Ray Crystallography : For derivatives that can be obtained as single crystals, X-ray crystallography provides definitive proof of the molecular structure. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and stereochemistry. researchgate.netmdpi.commdpi.com It is an invaluable tool for the unambiguous structural assignment of novel compounds. nih.gov

Table 2: Typical Spectroscopic Data for Key Functional Groups

| Functional Group | Technique | Characteristic Signal/Peak |

|---|---|---|

| Nitro (-NO₂) | IR | ~1530 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch) |

| Amino (-NH₂) | IR | ~3300-3500 cm⁻¹ (N-H stretch) |

| Pyridine Ring | ¹³C NMR | ~120-160 ppm |

| Dioxolane (-O-CH₂-CH₂-O-) | ¹H NMR | ~3.9-4.2 ppm (multiplet) |

| Methyl (-CH₃) | ¹H NMR | ~2.3-2.6 ppm (singlet) |

| Formyl (-CHO) | ¹H NMR / IR | ~9.5-10.5 ppm (singlet) / ~1700 cm⁻¹ (C=O stretch) |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two protons on the pyridine (B92270) ring would appear as singlets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group and the dioxolane substituent. The methyl group protons would also produce a singlet, typically in the aliphatic region. The protons of the dioxolane ring would likely appear as a multiplet, and the single proton on the carbon between the dioxolane oxygens would be a distinct singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The chemical shifts would confirm the presence of the pyridine ring carbons, the methyl carbon, and the carbons of the dioxolane group. Gauge-Invariant Atomic Orbital (GIAO) DFT calculations are often used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for confirmation. elsevierpure.com

Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~8.5 - 9.0 | - |

| Pyridine H-6 | ~9.0 - 9.5 | - |

| CH₃ | ~2.5 - 2.8 | ~18 - 22 |

| Dioxolane CH | ~5.8 - 6.2 | ~100 - 105 |

| Dioxolane CH₂ | ~3.9 - 4.2 | ~65 - 70 |

| Pyridine C-2 | - | ~150 - 155 |

| Pyridine C-3 | - | ~135 - 140 |

| Pyridine C-4 | - | ~145 - 150 |

| Pyridine C-5 | - | ~140 - 145 |

| Pyridine C-6 | - | ~150 - 155 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) corresponding to its exact mass.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂) or a nitro radical (•NO₂). nist.gov The dioxolane ring, being an acetal (B89532), is also prone to characteristic fragmentation. nih.govpsu.edu Cleavage could lead to the loss of ethylene (B1197577) oxide or other small fragments. The stability of the resulting fragment ions dictates the relative intensity of the peaks observed in the mass spectrum.

Expected Mass Spectrometry Fragments

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 224 |

| [M - NO₂]⁺ | Loss of nitro group | 178 |

| [M - OCH₂CH₂O]⁺ | Cleavage of dioxolane ring | 164 |

| [C₅H₃N(CH₃)(NO₂)]⁺ | Loss of the dioxolane group | 151 |

| [C₅H₄N]⁺ | Pyridine radical cation | 78 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov The spectra arise from the vibrations of molecular bonds, such as stretching and bending.

For this compound, key characteristic bands would be observed. The nitro group (NO₂) gives rise to strong, distinct asymmetric and symmetric stretching vibrations. nih.gov The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and dioxolane groups will appear in their respective characteristic regions. Vibrations associated with the pyridine ring itself, as well as C-O and C-N stretching modes, will also be present. A complete assignment of the observed bands can be supported by quantum chemical calculations, such as Density Functional Theory (DFT). elsevierpure.comnih.gov

Characteristic Vibrational Frequencies Note: Data derived from studies on similar nitropyridine and dioxolane-containing compounds. nih.govniscpr.res.in

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1570 | IR (Strong) |

| NO₂ Symmetric Stretch | 1340 - 1380 | IR (Strong) |

| C=C, C=N Ring Stretch | 1450 - 1620 | IR, Raman |

| C-O Stretch (Acetal) | 1050 - 1150 | IR |

| C-N Stretch | 1100 - 1250 | IR |

| C-H Out-of-plane Bend | 800 - 900 | IR |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyridine ring and the orientation of the substituents. For instance, in related nitropyridine structures, the nitro group is often twisted slightly out of the plane of the pyridine ring. researchgate.net The analysis would also detail the conformation of the five-membered dioxolane ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the solid-state structure. researchgate.netnih.gov

Data Obtained from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths | Distance between bonded atoms |

| Bond Angles | Angle between three connected atoms |

| Torsion Angles | Dihedral angle describing conformation |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum provides information about the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the nitropyridine chromophore. Typically, aromatic nitro compounds exhibit strong absorption bands corresponding to π → π* transitions. scielo.org.za Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often at longer wavelengths. The exact position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment. acs.org

Expected Electronic Transitions

| Transition Type | Description | Expected Wavelength Region (nm) |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital of the nitropyridine system. | 250 - 350 |

| n → π | Promotion of a non-bonding electron (from N or O) to a π antibonding orbital. | 300 - 450 |

Computational and Theoretical Chemistry Studies of 2 1,3 Dioxolan 2 Yl 4 Methyl 5 Nitropyridine

Molecular Geometry Optimization and Conformational Analysis

Conformational analysis explores the different spatial arrangements of the molecule and their corresponding energies. The flexibility of the bond connecting the dioxolane and pyridine (B92270) rings allows for rotation, leading to different conformers. The stability of these conformers is influenced by steric hindrance between the hydrogen atoms on the dioxolane ring and the atoms of the pyridine ring, as well as electronic interactions. Computational studies can map the potential energy surface of the molecule as a function of this rotation, identifying the most stable (lowest energy) conformer. For similar heterocyclic systems, it has been shown that the presence of bulky substituents can significantly influence the preferred conformation. rsc.org

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | ||

|---|---|---|---|---|---|

| C-N (Pyridine Ring) | 1.34 | C-N-C | 117.5 | O-C-C-O (Dioxolane) | -25.0 |

| C-C (Pyridine Ring) | 1.39 | C-C-N (Pyridine) | 123.0 | C-C-N-O (Nitro Group) | 179.8 |

| C-NO2 | 1.48 | O-N-O | 124.5 | N-C-C(dioxolane)-O | -150.2 |

| C-O (Dioxolane Ring) | 1.43 | C-O-C (Dioxolane) | 106.0 | ||

| C-C (Dioxolane Ring) | 1.53 | O-C-C (Dioxolane) | 104.5 |

Electronic Structure Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. youtube.com

For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the oxygen atoms of the dioxolane group. The LUMO, on the other hand, is expected to be concentrated on the electron-withdrawing nitro group and the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap | 4.36 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. scirp.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(pyridine) | π(C-C) | 25.8 |

| LP(2) O(nitro) | π(N-O) | 45.2 |

| π(C-C) (pyridine) | π(C-N) (nitro) | 15.6 |

| LP(1) O(dioxolane) | σ(C-O) | 5.1 |

Vibrational Frequency Calculations and Simulated Spectra Comparison

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net These calculations are typically performed on the optimized geometry. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com

By simulating the IR and Raman spectra, researchers can assign the observed experimental bands to specific vibrational modes of the molecule, such as C-H stretching, C=C bending, and NO2 symmetric and asymmetric stretching. This comparison between theoretical and experimental spectra serves as a validation of the calculated molecular structure and provides a deeper understanding of the molecule's vibrational properties. For instance, the characteristic stretching frequencies of the nitro group are expected to appear in specific regions of the IR spectrum.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a valuable tool for investigating reaction mechanisms. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, theoretical calculations can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, the activation energy of the reaction can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical transformation. researchgate.net

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential (MESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. cram.com It provides a visual representation of the charge distribution and is useful for predicting how a molecule will interact with other chemical species. nih.gov

For this compound, the MESP is expected to show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, particularly the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. cram.com These regions represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, indicating sites that are susceptible to nucleophilic attack. The MESP can therefore be used to predict the regioselectivity of reactions and the nature of intermolecular interactions. nih.gov

Synthetic Utility and Applications in Organic Chemistry

Role as a Key Intermediate in Multi-Step Synthesis

The structure of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is primed for use as a key intermediate in multi-step synthetic sequences, particularly for the creation of biologically active molecules. nih.govresearchgate.net The strategic placement of its functional groups allows for sequential and regioselective reactions.

The two most significant reactive sites for elaboration are the nitro group and the dioxolane moiety.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various standard reagents, such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media. nih.gov This transformation yields 5-amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine, a trifunctional intermediate. The resulting amino group is a versatile handle for subsequent reactions, including diazotization, acylation, and condensation, which are pivotal steps in the synthesis of many pharmaceuticals. nih.gov For instance, in the synthesis of a DNA-dependent protein kinase inhibitor, the closely related 2-amino-4-methyl-5-nitropyridine (B42881) was used as a starting material, highlighting the importance of the aminonitropyridine scaffold. nih.gov

Deprotection of the Aldehyde: The 1,3-dioxolane (B20135) group serves as a stable protecting group for a formyl (aldehyde) group at the 2-position of the pyridine (B92270) ring. This aldehyde can be unmasked under mild acidic conditions. The liberated aldehyde is a crucial functional group for building molecular complexity through reactions like Wittig olefination, aldol (B89426) condensations, reductive amination, and the formation of imines or oximes.

The presence of both a latent aldehyde and a reducible nitro group allows for a divergent synthetic strategy. Depending on the reaction sequence, either functional group can be manipulated while the other remains intact, providing access to a wide array of substituted pyridine derivatives.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| 5-Nitro | Reduction | H₂, Pd/C or SnCl₂, HCl | 5-Amino |

| 2-(1,3-Dioxolane) | Deprotection | Aqueous Acid (e.g., HCl) | 2-Formyl (Aldehyde) |

| 5-Nitro (reduced to 5-Amino) | Acylation | Acetyl Chloride | 5-Acetamido |

| 2-Formyl (deprotected) | Reductive Amination | R-NH₂, NaBH₃CN | 2-(Aminomethyl) |

Precursor for Construction of Complex Heterocyclic Architectures

The true synthetic power of this intermediate lies in its potential as a precursor for constructing fused, multi-ring heterocyclic systems. nih.govnih.gov Such scaffolds are common in medicinal chemistry and natural products. researchgate.net The generation of a 1,2-amino-aldehyde functionality (after nitro reduction and dioxolane deprotection) or a related synthon on the pyridine ring opens pathways to numerous cyclization reactions.

For example, reduction of the nitro group to an amine, followed by hydrolysis of the dioxolane, would yield 5-amino-4-methylpyridine-2-carbaldehyde. This intermediate is a prime candidate for condensation reactions to form fused heterocycles:

Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines would lead to the formation of pyrazolo[3,4-c]pyridine derivatives.

Reaction with Amidines: Treatment with amidines could yield pyrimido[4,5-c]pyridine systems.

Reaction with Active Methylene (B1212753) Compounds: Knoevenagel-type condensation with compounds containing an active methylene group (e.g., malononitrile) could initiate a sequence leading to fused pyridines like 1,8-naphthyridines . nih.gov

A documented synthesis starting from the analogous 2-amino-4-methyl-5-nitropyridine involved reaction with DMF-DMA followed by hydroxylamine (B1172632) and cyclization to produce a triazolo[1,5-a]pyridine core. nih.gov This demonstrates the utility of the 4-methyl-5-nitropyridine framework in building complex, fused heterocyclic architectures.

Applications in Material Science and Supramolecular Chemistry (Based on Pyridine Scaffolds)

Pyridine and its derivatives are foundational components in material science and supramolecular chemistry due to their electronic properties, rigid structure, and ability to coordinate with metals. nih.govnottingham.ac.uk The pyridine ring can engage in π-π stacking interactions and form hydrogen bonds, which are crucial for the self-assembly of supramolecular structures. rsc.org

While this compound may not be used directly, it serves as a precursor to more elaborate pyridine-based materials. The functional groups allow for its incorporation into larger systems:

The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions.

The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring, which can be useful for creating materials with specific optical or electronic characteristics, such as dyes. nih.gov

The functional handles (which can be derived from the nitro and dioxolane groups) allow for the molecule to be covalently linked into polymers or attached to surfaces to create functional materials.

For example, terpyridine-metal complexes are widely used to construct linear and stable linkages in complex supramolecular architectures. nih.gov By analogy, derivatives of the title compound could be elaborated into multidentate ligands for similar applications.

Use in Ligand Design for Catalytic Systems

The pyridine moiety is a classic ligand in coordination chemistry and homogeneous catalysis. alfachemic.com The nitrogen lone pair readily coordinates to a wide range of transition metals, forming stable complexes. The steric and electronic properties of the pyridine ligand can be precisely tuned by altering the substituents on the ring, thereby influencing the activity and selectivity of the metal catalyst. acs.org

The compound this compound has features that make it an interesting, albeit specialized, ligand precursor:

Coordination Site: The pyridine nitrogen serves as the primary coordination site.

Electronic Tuning: The 5-nitro group is a powerful electron-withdrawing group. This significantly reduces the Lewis basicity of the pyridine nitrogen, making it a weaker σ-donor compared to unsubstituted pyridine. Such electron-poor ligands can be beneficial in catalytic cycles where stabilization of an electron-rich metal center is required or where dissociation of the ligand is a key step. Studies on Pd(II) complexes with substituted pyridines have shown a correlation between ligand basicity and catalytic efficiency in reactions like the carbonylation of nitro compounds. acs.org

Steric Hindrance: The substituents at the 2- and 4-positions provide steric bulk around the metal center, which can be used to control substrate access and influence selectivity.

Derivatives of this molecule could be designed to act as monodentate ligands or be incorporated into larger polydentate "pincer" ligand frameworks, which are known to form highly stable and reactive organometallic catalysts. nih.gov

Chemical Probe Development for Mechanistic Studies

Chemical probes are small molecules designed to study biological systems or elucidate reaction mechanisms. Nitropyridine derivatives have been successfully used as precursors for radiolabeled compounds for applications like positron-emission tomography (PET), a powerful imaging technique. nih.govnih.gov

This compound possesses the necessary characteristics to be developed into a chemical probe: